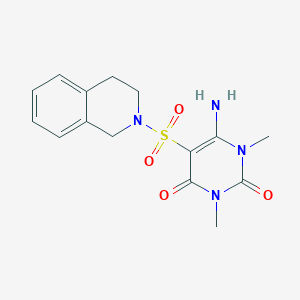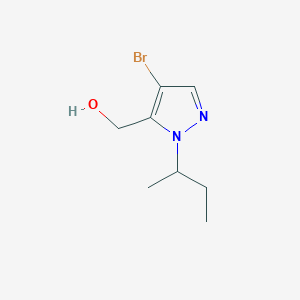
(4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BBP is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of (4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol is not fully understood, but it is believed to work by inhibiting the activation of the NF-κB pathway, which is involved in inflammation and cancer cell growth. (4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro. (4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol has also been found to inhibit the activation of NF-κB, which is involved in the inflammatory response. In addition, (4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol is that it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new therapeutics. However, one limitation is that the mechanism of action of (4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol is not fully understood, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for the study of (4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol. One direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Another direction is to study the effects of (4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol in vivo, which may help to determine its potential use as a therapeutic agent. Furthermore, the development of new derivatives of (4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
(4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol has been synthesized through various methods, including the reaction of 4-bromo-1-butanol with 1-sec-butyl-1H-pyrazole-5-carboxylic acid, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 1-sec-butyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the addition of 4-bromo-1-butanol and reduction with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol has been studied for its potential therapeutic properties in various scientific research applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. (4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol has also been studied for its potential as an anti-cancer agent, with research showing that it can inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(4-bromo-2-butan-2-ylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-3-6(2)11-8(5-12)7(9)4-10-11/h4,6,12H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHSBOQLPBFYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1-sec-butyl-1H-pyrazol-5-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-Methoxy-3-(1-methylpyrazol-3-yl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2612277.png)

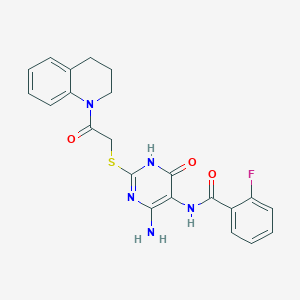
![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2612283.png)
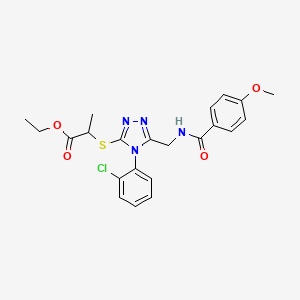
![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2612286.png)

![tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate](/img/structure/B2612290.png)
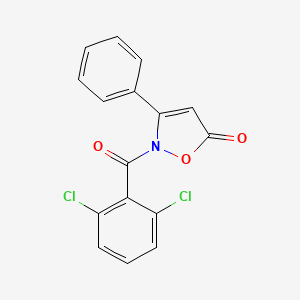
![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2612293.png)
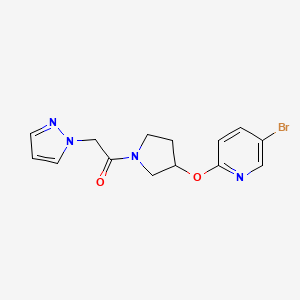
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2612296.png)
